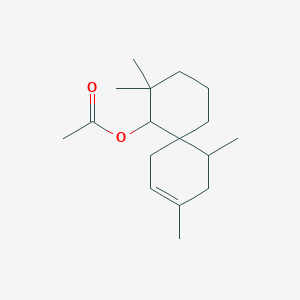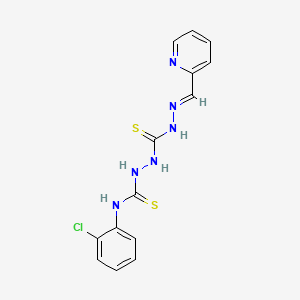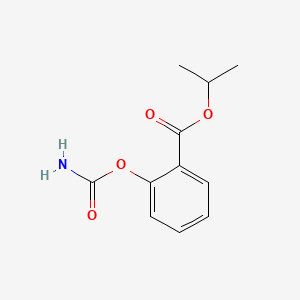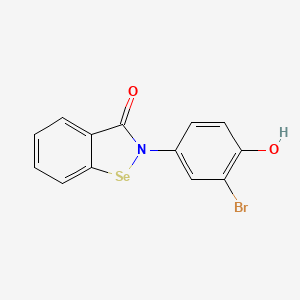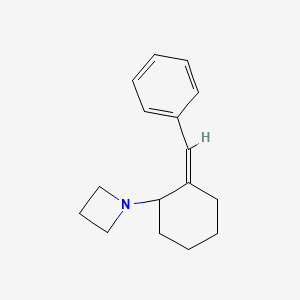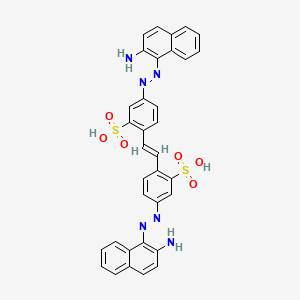
Disodium 5-((4-((4-chloro-3-sulfonatophenyl)azo)-1-naphthyl)azo)-8-(phenylamino)-1-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that has applications in various fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-(dodecyl/tetradecyl)-ammonium bis(3-(4-((5-(1,1-dimethyl-propyl)-2-hydroxy-3-nitrophenyl)azo)-3-methyl-5-hydroxy-(1H)pyrazol-1-yl)benzenesulfonamidato)chromate involves multiple steps. The initial step typically includes the preparation of the azo compound through a diazotization reaction followed by coupling with a suitable aromatic compound. The chromate complex is then formed by reacting the azo compound with a chromium salt under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The chromate moiety can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: Under specific conditions, the compound can be reduced, altering the oxidation state of the chromium center.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogen or nitro groups into the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a reagent for various organic transformations, including oxidation and coupling reactions. Its unique structure allows it to act as a catalyst in certain reactions, enhancing reaction rates and selectivity.
Biology
In biological research, the compound’s ability to interact with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions. It can also be used in assays to detect specific biomolecules.
Medicine
The compound has potential applications in medicine, particularly in the development of diagnostic tools and therapeutic agents. Its ability to form stable complexes with metals can be exploited in imaging techniques and drug delivery systems.
Industry
Industrially, the compound is used in the manufacture of dyes and pigments due to its vibrant color and stability. It is also employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with various molecular targets. The chromate moiety can participate in redox reactions, altering the oxidation state of substrates. The azo groups can interact with aromatic systems, facilitating electron transfer and stabilization of reaction intermediates. These interactions are crucial in its role as a catalyst and reagent in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Pentanedione: This compound, with the European Community number 209-984-8, is used in similar applications, particularly in the flavor and fragrance industry
2,3-Hexanedione: Another similar compound, used in the synthesis of various organic molecules.
Uniqueness
The uniqueness of tert-(dodecyl/tetradecyl)-ammonium bis(3-(4-((5-(1,1-dimethyl-propyl)-2-hydroxy-3-nitrophenyl)azo)-3-methyl-5-hydroxy-(1H)pyrazol-1-yl)benzenesulfonamidato)chromate lies in its complex structure, which imparts specific chemical properties that are not found in simpler compounds. Its ability to form stable complexes with metals and participate in a wide range of chemical reactions makes it a versatile and valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6527-62-4 |
|---|---|
Molekularformel |
C64H40Cl2N10Na4O12S4 |
Molekulargewicht |
1432.2 g/mol |
IUPAC-Name |
tetrasodium;8-anilino-5-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C32H22ClN5O6S2.4Na/c2*33-25-14-13-21(19-31(25)46(42,43)44)35-36-26-15-16-27(23-10-5-4-9-22(23)26)37-38-28-17-18-29(34-20-7-2-1-3-8-20)32-24(28)11-6-12-30(32)45(39,40)41;;;;/h2*1-19,34H,(H,39,40,41)(H,42,43,44);;;;/q;;4*+1/p-4 |
InChI-Schlüssel |
JLKLZNSXNHGRKI-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=C(C=C6)Cl)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


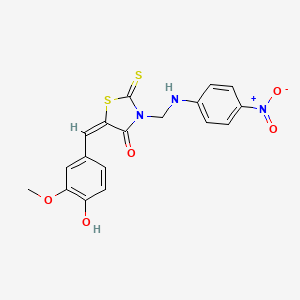
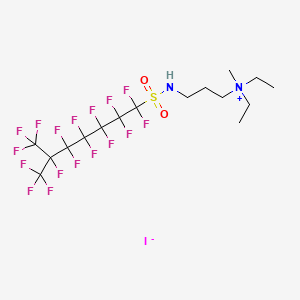

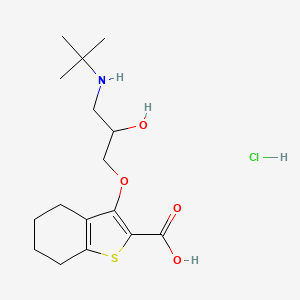
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)
